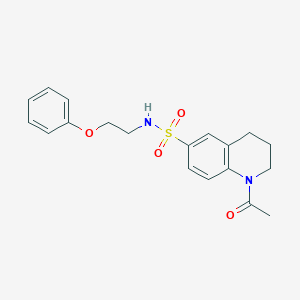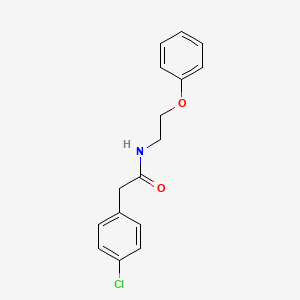![molecular formula C11H10N2S B6543977 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine CAS No. 4262-04-8](/img/structure/B6543977.png)
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine
説明
2-{[(Pyridin-3-yl)methyl]sulfanyl}pyridine is a heterocyclic compound with the following IUPAC name: 2-((pyridin-3-yl)methyl)thio)benzo[d]thiazol-6-amine . It exists as a solid and has a molecular weight of 273.38 g/mol . This compound features a pyridine ring and a benzothiazole ring, connected by a sulfur atom.
科学的研究の応用
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine has been widely studied for its potential applications in various areas of science and technology. It has been used in a variety of research studies, including in the fields of organic chemistry, biochemistry, pharmacology, and materials science. In organic chemistry, this compound has been used as a starting material for the synthesis of other compounds, such as pyridine derivatives and amides. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In pharmacology, it has been used to study the mechanisms of drug action. In materials science, it has been used to study the properties of polymers and other materials.
作用機序
The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine is not yet fully understood. However, it is believed to interact with proteins in the body, which affects their structure and function. It has been shown to bind to certain enzymes, which can affect their activity and the production of certain metabolites. It has also been shown to interact with other molecules, such as DNA, which can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in laboratory studies. It has also been found to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders. In addition, it has been found to have anti-diabetic and anti-obesity effects, as well as to be effective in the treatment of certain metabolic disorders.
実験室実験の利点と制限
The use of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, which makes it an attractive choice for research studies. Another advantage is that it is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, it is also important to note that this compound has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine are still being explored, and there are many future directions that can be taken. One of the most promising areas of research is the development of new drugs and therapeutic agents based on this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and disorders. Finally, further research into the structure and properties of this compound could lead to the development of new materials and technologies.
合成法
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine can be synthesized through a variety of methods. One of the most common methods used is the reaction of pyridine with methylsulfanylpropionate, which produces this compound as a product. This reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and is usually conducted in an aqueous medium. Another method of synthesis is the reaction of pyridine with methylsulfinylmethane, which also produces this compound as a product. This reaction is usually conducted in an organic solvent, such as dichloromethane.
特性
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXDYHXBGMQDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295994 | |
| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4262-04-8 | |
| Record name | NSC106686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)

![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)


![1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B6543952.png)
![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)

![(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide](/img/structure/B6543983.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide](/img/structure/B6543984.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6543996.png)